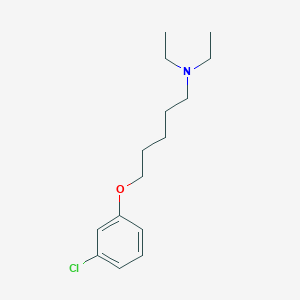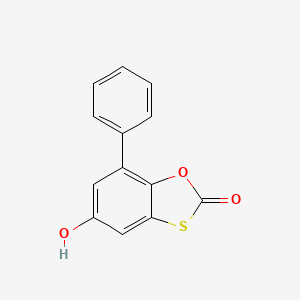
6-Hydroxy-1-(2-methylphenyl)-5-(oxolan-2-ylmethyliminomethyl)-2-sulfanylidenepyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-1-(2-methylphenyl)-5-(oxolan-2-ylmethyliminomethyl)-2-sulfanylidenepyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(2-methylphenyl)-5-(oxolan-2-ylmethyliminomethyl)-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfanylidenepyrimidinone Group: This step may involve the reaction of the pyrimidinone core with sulfur-containing reagents.
Functionalization with Hydroxy and Methylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Optimizing these parameters to favor desired reaction pathways.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
6-Hydroxy-1-(2-methylphenyl)-5-(oxolan-2-ylmethyliminomethyl)-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanylidenepyrimidinone to sulfoxides or sulfones.
Reduction: Reduction of the pyrimidinone ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its chemical properties in material science or catalysis.
作用机制
The mechanism of action of 6-Hydroxy-1-(2-methylphenyl)-5-(oxolan-2-ylmethyliminomethyl)-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
相似化合物的比较
Similar Compounds
Pyrimidinones: Compounds with similar core structures but different functional groups.
Thiosemicarbazones: Compounds with sulfur-containing groups and similar biological activities.
Uniqueness
6-Hydroxy-1-(2-methylphenyl)-5-(oxolan-2-ylmethyliminomethyl)-2-sulfanylidenepyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
6-hydroxy-1-(2-methylphenyl)-5-(oxolan-2-ylmethyliminomethyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-5-2-3-7-14(11)20-16(22)13(15(21)19-17(20)24)10-18-9-12-6-4-8-23-12/h2-3,5,7,10,12,22H,4,6,8-9H2,1H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRAICURSCOAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)NC2=S)C=NCC3CCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
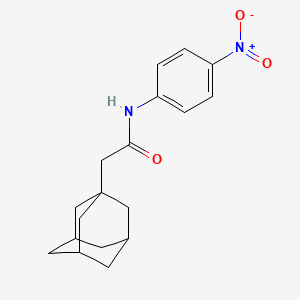



![7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5198749.png)
![(2-methoxyphenyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5198750.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5198763.png)
![11-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198769.png)
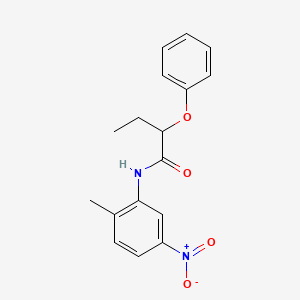

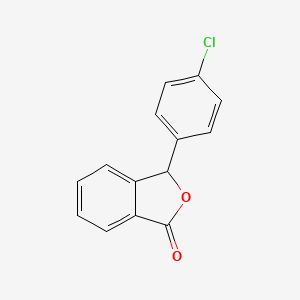
![[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone](/img/structure/B5198784.png)
